The Discovery of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (XL413): A Potent and Selective Cdc7 Kinase Inhibitor
The Discovery of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (XL413): A Potent and Selective Cdc7 Kinase Inhibitor
A Technical Guide for Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical characterization of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one, also known as XL413 and BMS-863233. This potent and selective ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase emerged from a lead optimization program aimed at developing novel anticancer agents. This document provides a comprehensive overview of its biological activity, key experimental protocols, and the underlying signaling pathway, serving as a resource for researchers and scientists in the field of drug development.
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genomic stability.[1][2] Its activity is essential for the G1/S transition of the cell cycle, making it an attractive target for cancer therapy.[2][3] Overexpression of Cdc7 has been observed in various tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are less affected.[2][4] This differential sensitivity provides a therapeutic window for the development of Cdc7 inhibitors as anticancer agents.
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (XL413) was identified as a potent and selective inhibitor of Cdc7 kinase.[1][2][5] This guide summarizes the key data from its discovery and preclinical evaluation.
Biological Activity
XL413 is a highly potent inhibitor of Cdc7 kinase with a half-maximal inhibitory concentration (IC50) of 3.4 nM.[1][5][6] It exhibits significant selectivity for Cdc7 over other kinases, including Casein Kinase 2 (CK2) and Pim-1 kinase.[1][6]
In Vitro Activity
In cellular assays, XL413 effectively inhibits the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a key downstream substrate of Cdc7, with an EC50 of 118 nM.[7] This inhibition of Cdc7 activity leads to S-phase arrest and subsequent apoptosis in cancer cell lines.[6] In the Colo-205 human colon adenocarcinoma cell line, XL413 demonstrated potent anti-proliferative activity and induced caspase-3/7 activity, indicative of apoptosis.[6][7][8]
| Parameter | Value | Cell Line | Reference |
| Cdc7 Kinase Inhibition (IC50) | 3.4 nM | - | [1][5][6] |
| CK2 Kinase Inhibition (IC50) | 215 nM | - | [6][7] |
| Pim-1 Kinase Inhibition (IC50) | 42 nM | - | [6][7] |
| pMCM2 Inhibition (EC50) | 118 nM | MDA-MB-231T | [7] |
| Cell Proliferation Inhibition (IC50) | 2685 nM | Colo-205 | [7] |
| Cell Viability Inhibition (IC50) | 2142 nM | Colo-205 | [7] |
| Caspase 3/7 Activation (EC50) | 2288 nM | Colo-205 | [7] |
| Anchorage-Independent Growth (IC50) | 715 nM | Colo-205 | [7] |
In Vivo Activity
In a Colo-205 xenograft mouse model, oral administration of XL413 resulted in significant tumor growth inhibition.[1][2] A dose of 3 mg/kg led to a 70% inhibition of MCM2 phosphorylation in the tumors, demonstrating target engagement in vivo.[6][9] At a dose of 100 mg/kg, XL413 caused significant tumor growth regression.[6][9]
Experimental Protocols
Synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one
Detailed synthetic protocols are often proprietary. The following is a generalized representation based on common synthetic strategies for similar heterocyclic compounds. For the specific synthesis of XL413, refer to the primary publication by Koltun et al., 2012.
A potential synthetic route could involve a multi-step process starting from commercially available precursors. A key step would likely be the condensation of a substituted benzofuran derivative with a pyrimidine precursor, followed by the introduction of the (S)-pyrrolidin-2-yl moiety.
Cdc7 Kinase Assay
The inhibitory activity of XL413 against Cdc7 kinase was determined using a luciferase-luciferin-coupled chemiluminescence assay.[6]
-
Reaction Mixture: The assay was performed in a 384-well format containing 6 nM Cdc7/ASK (activator of S-phase kinase), 1 µM ATP, 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20, and 1 mM DTT.[6]
-
Incubation: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1-2 hours.[6]
-
Detection: Kinase activity was measured by quantifying the amount of ATP remaining using a luciferase-luciferin detection reagent. The luminescence signal is inversely proportional to the kinase activity.[6]
Cell Proliferation Assay
The effect of XL413 on cell proliferation was assessed using a BrdU incorporation assay or CellTiter-Glo® luminescent cell viability assay.[6][9]
-
Cell Seeding: Colo-205 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of XL413 for a specified period (e.g., 24 hours).[9]
-
BrdU Assay: For the BrdU assay, cells were incubated with BrdU, which is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU was quantified using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric reaction.
-
CellTiter-Glo® Assay: For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of cell viability, was added to the wells. The resulting luminescence was measured using a plate reader.[4]
MCM2 Phosphorylation Assay
Inhibition of Cdc7-mediated MCM2 phosphorylation in cells was determined by Western blotting.[4]
-
Cell Treatment: MDA-MB-231T or Colo-205 cells were treated with XL413 for a defined time.
-
Cell Lysis: Cells were lysed, and protein concentrations were determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies specific for phosphorylated MCM2 (p-MCM2) and total MCM2, followed by incubation with a secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate. The ratio of p-MCM2 to total MCM2 was used to quantify the inhibition of Cdc7 activity.[4]
Signaling Pathway
Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK is a key regulator of the initiation of DNA replication.
During the G1 phase of the cell cycle, the pre-replication complex (pre-RC), which includes the Origin Recognition Complex (ORC) and the MCM2-7 helicase, assembles at replication origins. For DNA replication to initiate and the cell to enter S phase, the MCM2-7 helicase must be activated. This activation is a critical step and is mediated by DDK (Cdc7/Dbf4) and S-phase Cyclin-Dependent Kinases (S-CDKs). DDK directly phosphorylates several subunits of the MCM2-7 complex, which is essential for the unwinding of DNA and the recruitment of the rest of the replication machinery.
XL413, as a potent inhibitor of Cdc7, blocks the phosphorylation of the MCM2-7 helicase. This prevents the initiation of DNA replication, leading to an S-phase arrest. Prolonged arrest of the cell cycle can trigger apoptotic pathways, ultimately leading to cell death. This mechanism of action is particularly effective in cancer cells, which are often highly proliferative and have a greater dependency on efficient DNA replication.
Conclusion
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (XL413) is a potent and selective inhibitor of Cdc7 kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, involving the inhibition of DNA replication initiation, makes it a promising candidate for cancer therapy. This technical guide provides a consolidated overview of its discovery and preclinical data, offering a valuable resource for further research and development in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. france.promega.com [france.promega.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
